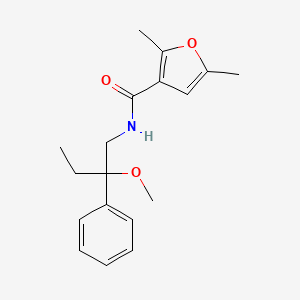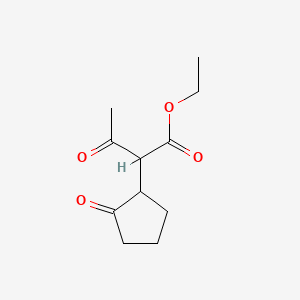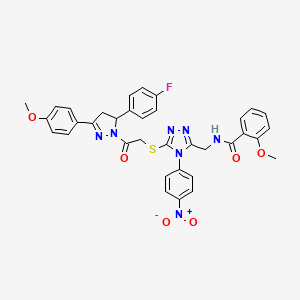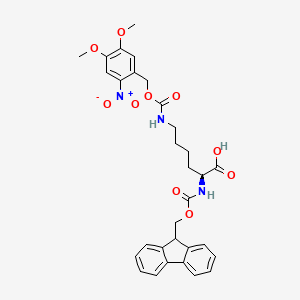
Fmoc-L-Lys(Nvoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Lys(Nvoc)-OH: is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis. It is a derivative of lysine, an essential amino acid, and is modified with two protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the nitroveratryloxycarbonyl (Nvoc) group. These protecting groups are crucial for preventing unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Lys(Nvoc)-OH typically involves the protection of the amino and carboxyl groups of lysine. The Fmoc group is introduced to protect the alpha-amino group, while the Nvoc group is used to protect the epsilon-amino group. The synthesis can be carried out in several steps:
-
Protection of the Alpha-Amino Group:
- Lysine is first reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction results in the formation of Fmoc-Lys-OH.
-
Protection of the Epsilon-Amino Group:
- The Fmoc-Lys-OH is then reacted with nitroveratryloxycarbonyl chloride (Nvoc-Cl) in the presence of a base to protect the epsilon-amino group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions: Fmoc-L-Lys(Nvoc)-OH undergoes several types of chemical reactions, including:
-
Deprotection Reactions:
- The Fmoc group can be removed using a base such as piperidine, while the Nvoc group can be removed using ultraviolet light or a reducing agent.
-
Coupling Reactions:
- The deprotected amino groups can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments. Common reagents for these reactions include carbodiimides (e.g., N,N’-diisopropylcarbodiimide) and coupling additives (e.g., hydroxybenzotriazole).
Common Reagents and Conditions:
Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF).
Deprotection of Nvoc Group: Ultraviolet light or reducing agents such as dithiothreitol.
Coupling Reactions: Carbodiimides and hydroxybenzotriazole in DMF or dichloromethane.
Major Products Formed:
Deprotected Lysine Derivatives: Fmoc-Lys-OH and Lys(Nvoc)-OH.
Peptide Fragments: Formed through coupling reactions with other amino acids.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-L-Lys(Nvoc)-OH is widely used in the synthesis of complex peptides and proteins, allowing for the selective protection and deprotection of amino groups.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins with specific functional properties.
Medicine:
Drug Development: this compound is employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biomaterials: The compound is used in the development of peptide-based hydrogels and other biomaterials for tissue engineering and regenerative medicine.
作用机制
Molecular Targets and Pathways: The primary function of Fmoc-L-Lys(Nvoc)-OH is to serve as a building block in peptide synthesis. The Fmoc and Nvoc protecting groups prevent unwanted side reactions during the synthesis process. The Fmoc group is removed using a base, exposing the alpha-amino group for coupling reactions. The Nvoc group is removed using ultraviolet light or a reducing agent, exposing the epsilon-amino group for further reactions.
相似化合物的比较
Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Lys(Nvoc)-OH but uses the tert-butyloxycarbonyl (Boc) group for epsilon-amino protection.
Fmoc-L-Lys(Mtt)-OH: Uses the 4-methyltrityl (Mtt) group for epsilon-amino protection.
Uniqueness:
Selective Deprotection: The use of the Nvoc group allows for selective deprotection using ultraviolet light, providing an additional level of control in peptide synthesis.
Photolabile Protection: The Nvoc group is photolabile, making it useful in applications where light-induced deprotection is advantageous.
属性
IUPAC Name |
(2S)-6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O10/c1-41-27-15-19(26(34(39)40)16-28(27)42-2)17-43-30(37)32-14-8-7-13-25(29(35)36)33-31(38)44-18-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,15-16,24-25H,7-8,13-14,17-18H2,1-2H3,(H,32,37)(H,33,38)(H,35,36)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEGMVQGRMCJDM-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2743147.png)
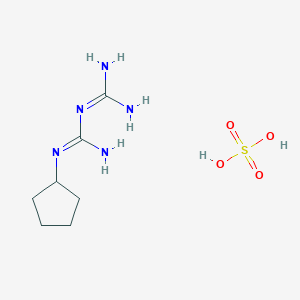
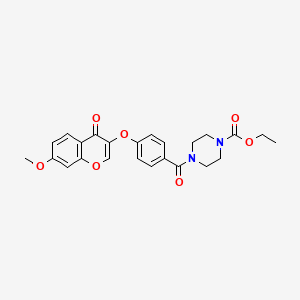
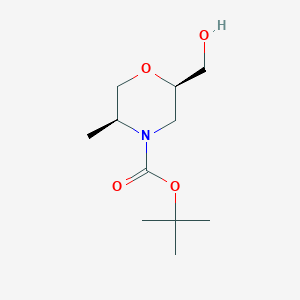
![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2743152.png)
![1-[4-(Butan-2-yloxy)phenyl]piperazine](/img/structure/B2743154.png)
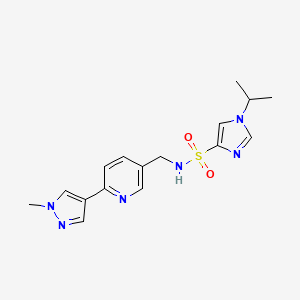
![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
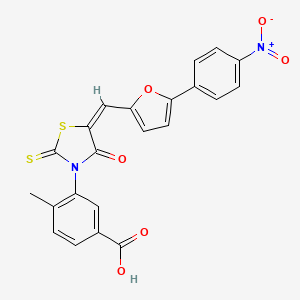
![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2743160.png)
